![molecular formula C10H17FO B3007069 [3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287301-16-8](/img/structure/B3007069.png)
[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol: is a synthetic organic compound characterized by its unique bicyclo[111]pentane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction, where three equivalents of a suitable alkyne are reacted in the presence of a transition metal catalyst.
Introduction of the 4-fluorobutyl group: This step involves the nucleophilic substitution of a halogenated bicyclo[1.1.1]pentane derivative with 4-fluorobutyl lithium or a similar reagent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of the corresponding alkane or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or lithium aluminum hydride in the presence of a suitable solvent.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halides, amines, or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The unique bicyclo[1.1.1]pentane structure makes this compound a valuable building block in the synthesis of more complex organic molecules.
Biology:
Biological Probes: Due to its structural rigidity and functional group versatility, it can be used as a probe in biological studies to investigate molecular interactions and pathways.
Medicine:
Drug Development: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Materials Science: The compound can be used in the development of new materials with unique properties, such as high strength or specific electronic characteristics.
Mécanisme D'action
The mechanism by which [3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- [3-(4-Chlorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol
- [3-(4-Bromobutyl)-1-bicyclo[1.1.1]pentanyl]methanol
- [3-(4-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanol
Comparison:
- Structural Differences: The primary difference lies in the substituent on the butyl group (fluoro, chloro, bromo, or methyl).
- Reactivity: The presence of different substituents can significantly affect the compound’s reactivity and the types of reactions it can undergo.
- Applications: While all these compounds share a similar core structure, their specific applications may vary based on the functional groups present.
Conclusion
[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol is a compound with significant potential in various scientific fields. Its unique structure and versatile reactivity make it a valuable tool in synthetic chemistry, biological research, and materials science. Further research and development could unlock even more applications for this intriguing compound.
Propriétés
IUPAC Name |
[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FO/c11-4-2-1-3-9-5-10(6-9,7-9)8-12/h12H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVRISOWMJZOOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CO)CCCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
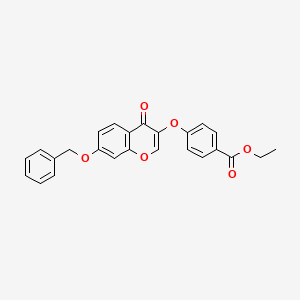
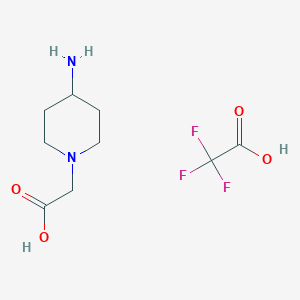
![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide](/img/structure/B3006989.png)
![2,6-dichloro-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide](/img/structure/B3006991.png)
![2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3006992.png)
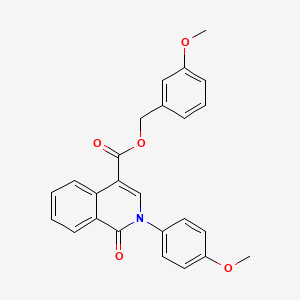
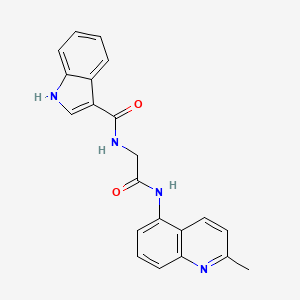
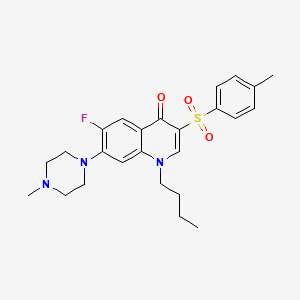

![(Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3007003.png)
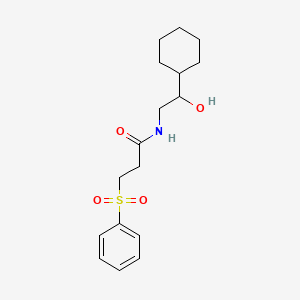
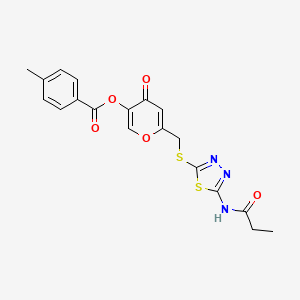
![7-Fluoro-2-methyl-3-[[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3007006.png)
![2-(2,4-dichlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3007009.png)
